3-Formylbutyl diphosphate
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Overview
Description
3-formylbutyl diphosphate is an organic phosphate that is the diphosphate formed from 3-formyl-n-butyl alcohol.
Scientific Research Applications
Enzyme Studies and Synthesis
The synthesis of deuterium-labeled derivatives of dimethylallyl diphosphate (DMAPP), which is structurally related to 3-Formylbutyl diphosphate, is crucial for enzymological studies. This includes the preparation of various labeled derivatives useful in understanding enzyme behavior and function (Thulasiram, Phan, Rivera, & Poulter, 2006).
Thiamin Diphosphate Enzyme Mechanics
Thiamin diphosphate (ThDP) enzymes, which share a functional group with this compound, are involved in key metabolic pathways. Understanding the 3D structures of major reaction intermediates of ThDP enzymes, as studied in the oxidative decarboxylation of pyruvate, can offer insights into chemical mechanisms and the stereochemical course of thiamin catalysis (Wille, Meyer, Steinmetz, Hinze, Golbik, & Tittmann, 2006).
Intermediates in Enzyme Catalysis
The interaction of acetyl phosphate and 1,3-diphosphoglycerate with glyceraldehyde-3-phosphate dehydrogenase forms stable enzyme-substrate compounds. These are theorized as intermediates in catalytic activity, offering insights into the enzymatic oxidation of aldehydes, which could be relevant for compounds like this compound (Krimsky & Racker, 1955).
Isoprenoid Biosynthesis
Studies show that 2-C-Methyl-d-erythritol cyclodiphosphate is converted into compounds structurally similar to this compound in the MEP pathway for isoprenoid biosynthesis. This is critical for understanding the biosynthetic pathways of isoprenoids, a class of compounds related to this compound (Wolff, Seemann, Grosdemange-Billiard, Tritsch, Campos, Rodríguez‐Concepción, Boronat, & Rohmer, 2002).
Coenzyme Studies
The study of glucose diphosphate, a coenzyme, and its involvement in biochemical transformations highlights the importance of diphosphate compounds in biological systems. This can extend to understanding the roles of compounds like this compound (Caputto, Leloir, Cardini, & Paladini, 1950).
Dolichol Pathway Enzymes
Research on the dolichol pathway, where dolichyl diphosphate plays a role, can provide insights into similar diphosphate compounds like this compound. This pathway's enzymes are crucial for understanding complex biochemical processes (Sharma, Lehle, & Tanner, 2005).
Properties
Molecular Formula |
C5H12O8P2 |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(3-methyl-4-oxobutyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h4-5H,2-3H2,1H3,(H,10,11)(H2,7,8,9) |
InChI Key |
KIJIIIDYDGXWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)C=O |
Synonyms |
3-formyl-1-butyl diphosphate 3-formyl-1-butyl pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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